molecular formula C9H12N2O3 B3265074 2-(3-Nitro-benzylamino)-ethanol CAS No. 40172-07-4

2-(3-Nitro-benzylamino)-ethanol

Cat. No.: B3265074
CAS No.: 40172-07-4
M. Wt: 196.2 g/mol
InChI Key: OGOJCOWNOXOGRY-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry Research

In the broader context of modern organic chemistry, the study of bifunctional molecules like 2-(3-Nitro-benzylamino)-ethanol is of significant interest. The presence of both a nucleophilic amino-alcohol group and an electrophilically activatable nitroaromatic system within the same molecule offers a versatile platform for a range of chemical transformations.

The nitro group, a powerful electron-withdrawing moiety, is a cornerstone in organic synthesis. It can be readily transformed into a variety of other functional groups, such as amines, which are ubiquitous in pharmaceuticals and biologically active compounds. The amino-alcohol portion of the molecule is also a key pharmacophore found in many drug molecules and can participate in a wide array of reactions, including N- and O-alkylation, acylation, and the formation of heterocyclic systems.

The investigation of such molecules aligns with the contemporary focus on "diversity-oriented synthesis," where complex and diverse molecular libraries are generated from common scaffolds for high-throughput screening in drug discovery and materials science.

Rationale for Dedicated Academic Investigation of this compound

The unique combination of functional groups in this compound provides a strong rationale for its dedicated academic investigation. The primary motivations for studying this compound include:

Synthetic Utility: Its potential as a versatile intermediate for the synthesis of more complex molecules is a key driver for research. The nitro group can be reduced to an amine, which, along with the existing amino and hydroxyl groups, provides multiple points for further functionalization. This could lead to the development of novel ligands for catalysis, new pharmaceutical scaffolds, or functional materials.

Medicinal Chemistry Exploration: The nitroaromatic and amino-ethanol motifs are present in numerous biologically active compounds. For instance, nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties. nih.gov Similarly, ethanolamine (B43304) derivatives are a common feature in many drug classes. Therefore, this compound itself, or its derivatives, could exhibit interesting biological activities.

Physicochemical Properties: The interplay between the electron-withdrawing nitro group and the electron-donating amino-alcohol group can lead to interesting electronic and photophysical properties, making it a candidate for studies in materials science, such as in the development of nonlinear optical materials or molecular sensors.

Scope and Defined Research Objectives for Studies on this compound

Given the limited existing research on this specific compound, the scope of future studies would be broad, with several well-defined objectives:

Development of Efficient Synthetic Routes: A primary objective would be to establish and optimize a reliable and high-yielding synthesis of this compound. This would be a crucial first step to enable further investigation.

Comprehensive Characterization: Thorough spectroscopic and crystallographic characterization is necessary to fully elucidate its molecular and electronic structure. This would include techniques such as NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.

Exploration of Reactivity: A systematic study of its reactivity at the nitro, amino, and hydroxyl groups would be essential to understand its potential as a synthetic building block. This would involve a range of reactions such as reduction, oxidation, alkylation, and acylation.

Synthesis of Derivatives and Analogs: A key research direction would be the synthesis of a library of derivatives by modifying its functional groups. This would allow for the exploration of structure-activity relationships in various applications.

Investigation of Biological Activity: The synthesized compound and its derivatives would be screened for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

While detailed research findings on this compound are not yet widely available, its structural features strongly suggest a promising future in academic and applied chemical research. The following table provides a summary of its basic chemical properties.

PropertyValue
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.21 g/mol
CAS Number 40172-07-4
Appearance Not widely reported, likely a solid at room temperature

The systematic investigation of this compound is poised to contribute valuable knowledge to the field of organic chemistry and may lead to the discovery of new molecules with significant practical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-nitrophenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-5-4-10-7-8-2-1-3-9(6-8)11(13)14/h1-3,6,10,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOJCOWNOXOGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 2 3 Nitro Benzylamino Ethanol

Historical Perspectives and Foundational Syntheses of Nitrobenzylaminoethanol Derivatives

The synthesis of nitrobenzylaminoethanol derivatives is rooted in fundamental amine chemistry developed over the last century. Early approaches to forming the core C-N bond relied on well-established reactions. One of the pioneering reports in the broader field of reductive amination, a key strategy for this type of synthesis, dates back to 1931 with work on the reductive amination of carbonyl compounds using H₂ as the reducing agent. nih.gov These foundational methods, while effective, often required harsh conditions and stoichiometric reagents. The development of nitro-containing aromatic compounds as synthetic precursors became prominent as they offered a versatile handle for further chemical transformations, primarily through the reduction of the nitro group to an amine. The historical synthesis of compounds structurally related to 2-(3-nitro-benzylamino)-ethanol, therefore, relied heavily on the broader development of nucleophilic substitution and reductive amination techniques, which formed the bedrock for more refined strategies.

Classical Synthetic Routes to this compound

The traditional syntheses of this compound are primarily centered on two robust and widely utilized reaction types: reductive amination and nucleophilic substitution. These methods involve the strategic coupling of precursors containing the 3-nitrobenzyl and the ethanolamine (B43304) moieties.

Reductive Amination Approaches

Reductive amination is a powerful method for forming amines from carbonyl compounds. frontiersin.org In the context of synthesizing this compound, this approach would typically involve the reaction of 3-nitrobenzaldehyde (B41214) with ethanolamine. The process occurs in two discrete stages within a single pot:

Imine Formation: The amine group of ethanolamine performs a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate.

Reduction: The resulting C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product.

A significant side reaction in this process can be the over-alkylation of the product amine or the reduction of the starting aldehyde to an alcohol. nih.gov To minimize these unwanted reactions, conditions must be carefully controlled, often by using a large excess of one of the reactants. mdma.ch Common reducing agents for this classical approach include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

A related strategy is the one-pot reductive amination starting from a nitro compound precursor, which combines the reduction of the nitro group and the reductive amination step, thus avoiding the need to isolate the intermediate primary amine. frontiersin.org

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct and versatile pathway for constructing the C-N bond in this compound. This strategy can be executed via two primary routes, depending on the chosen starting materials.

Route A: Reaction of 3-Nitrobenzyl Halide with Ethanolamine

This is a classic SN2 reaction where the nucleophilic amino group of ethanolamine attacks the benzylic carbon of a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl chloride or bromide), displacing the halide leaving group.

Reactants: 3-Nitrobenzyl halide and Ethanolamine

Mechanism: The reaction proceeds via a direct backside attack, typical for primary benzylic substrates. nih.gov The presence of a base is often required to neutralize the hydrohalic acid formed as a byproduct.

Route B: Reaction of 3-Nitrobenzylamine with a 2-Carbon Electrophile

An alternative nucleophilic substitution involves using 3-nitrobenzylamine as the nucleophile and a two-carbon unit bearing a leaving group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Reactants: 3-Nitrobenzylamine and 2-Chloroethanol or Ethylene Oxide

Mechanism: When using 2-chloroethanol, the reaction is a straightforward nucleophilic substitution. With ethylene oxide, the reaction proceeds via a ring-opening mechanism where the amine attacks one of the epoxide carbons. This method is advantageous as it avoids the generation of acidic byproducts. A patent describing the synthesis of a related compound, 2-[(N-benzyl-N-phenyl)amino]ethanol, utilizes the reaction of N-benzylaniline with ethylene oxide, highlighting the industrial applicability of this approach. google.com Similarly, patents for N-(2-nitrophenyl)ethanolamine describe the reaction between o-chloronitrobenzene and ethanolamine, demonstrating the viability of nucleophilic substitution on a nitro-activated aromatic ring. google.com

Modern Advancements and Sustainable Methodologies in this compound Synthesis

Recent progress in organic synthesis has focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, these advancements are most prominent in the area of catalysis.

Catalytic Methods for this compound Formation

Modern catalytic systems offer significant improvements over classical methods, particularly for reductive amination. These catalysts, employing both noble and non-noble metals, can operate under milder conditions with higher selectivity and atom economy. frontiersin.org

Catalytic Reductive Amination: This "one-pot" process combines the reduction of a nitroaromatic compound to an amine, its condensation with a carbonyl compound, and the subsequent reduction of the imine, all facilitated by a single catalyst. This approach is highly attractive from a green chemistry perspective as it reduces waste by eliminating intermediate isolation and purification steps. frontiersin.org

Iridium Catalysts: Cp*Ir complexes have been developed for the one-pot reductive amination of carbonyl compounds with nitro compounds, using B₂(OH)₄ as a reductant. nih.gov These catalysts first facilitate the in-situ reduction of the nitro group, followed by the reductive amination sequence. nih.gov

Nickel Catalysts: Heterogeneous catalysts like Ni/NiO composites have emerged as a cost-effective alternative to precious metals. nih.gov They can catalyze the one-pot reductive amination of carbonyl compounds with nitroarenes using H₂ as the reductant under relatively mild conditions and can be reused without significant loss of activity. nih.gov

Other Metal Catalysts: Research has explored a wide range of catalysts, including those based on gold, palladium, and iron, for similar transformations. frontiersin.orgnih.gov For example, Au-Pd/Fe₃O₄ has been used for the reductive benzylation of nitroarenes. frontiersin.org

The table below summarizes research findings for analogous catalytic reductive amination reactions, which could be adapted for the synthesis of this compound.

Carbonyl SubstrateAmine Source (Nitro Compound)Catalyst SystemReductantYieldReference
BenzaldehydeNitrobenzene (B124822)Ni/NiO-250H₂97% nih.gov
4-MethoxybenzaldehydeNitrobenzeneNi/NiO-250H₂94% nih.gov
AcetophenoneNitrobenzeneCp*Ir complex / B₂(OH)₄B₂(OH)₄85% nih.gov
2-Formylbenzoic acidNitroarenesAu-Pd/Fe₃O₄H₂High frontiersin.org

This table presents data for analogous reactions to illustrate the potential of modern catalytic methods for the target synthesis.

Mechanochemical methods also represent a sustainable advancement. A solvent-free nucleophilic substitution of alcohols has been developed using mechanochemistry, where milling solid reactants activates the alcohol for substitution with an amine, offering high yields and a reduced environmental footprint. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable chemical processes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. rsc.org In the context of synthesizing this compound, which typically involves the reaction of 3-nitrobenzaldehyde with ethanolamine, the choice of synthetic route significantly impacts the atom economy.

Reductive amination, a common method for this synthesis, involves the formation of an imine intermediate from 3-nitrobenzaldehyde and ethanolamine, followed by reduction. The choice of reducing agent is critical. The use of catalytic hydrogenation, for example, offers a high atom economy as the only byproduct is water. In contrast, using stoichiometric reducing agents like sodium borohydride would result in a lower atom economy due to the generation of inorganic byproducts.

The following table illustrates a theoretical comparison of atom economy for different synthetic approaches to a related compound, highlighting the advantages of catalytic methods.

Synthetic RouteReactantsProductsByproductsTheoretical Atom Economy (%)
Catalytic HydrogenationNitrobenzene + HydrogenAnilineWater72
Béchamp ReductionNitrobenzene + Iron + HClAnilineIron Oxides, Water35

This table provides a conceptual comparison of atom economy for different reduction methods of a nitro group, a key functional group in the target molecule.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. whiterose.ac.uk For the synthesis of this compound, the ideal solvent would be non-toxic, renewable, and easily recyclable. mun.ca

Water is an excellent green solvent, and its use in the synthesis of related compounds has been shown to be effective, sometimes leading to better yields and shorter reaction times compared to organic solvents. mdpi.com Ethanol (B145695) is another greener alternative to more hazardous solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF). whiterose.ac.ukrsc.org

Solvent-free, or neat, reaction conditions represent an even more environmentally friendly approach, eliminating solvent waste altogether. rsc.org Microwave-assisted solvent-free syntheses have demonstrated high efficiency and rapid reaction times for various organic transformations, including those involving nitro compounds. researchgate.netijrpb.com

The following table summarizes the properties of various solvents, highlighting greener alternatives.

SolventClassificationEnvironmental/Safety ConcernsGreener Alternatives
Dichloromethane (DCM)ChlorinatedSuspected carcinogen, volatileWater, Ethanol, 2-Methyltetrahydrofuran
N,N-Dimethylformamide (DMF)AmideToxic for reproduction, volatileWater, Ethanol, Cyrene
EthanolAlcoholFlammableWater
WaterProticBenign-

This table is a general guide to solvent selection based on green chemistry principles.

Improving energy efficiency is a key principle of green chemistry, aiming to reduce the environmental and economic costs associated with chemical processes. mun.ca Traditional synthetic methods often rely on prolonged heating, which consumes significant amounts of energy.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can dramatically reduce reaction times and energy consumption. ijrpb.comuniv.kiev.ua These techniques can accelerate reaction rates by directly and efficiently heating the reaction mixture. For instance, microwave-assisted organic synthesis has been shown to reduce reaction times from hours to minutes. ijrpb.com Similarly, ultrasonication can enhance reaction rates and yields at lower temperatures. univ.kiev.ua

Optimizing reaction conditions, such as temperature and pressure, is also crucial for energy efficiency. Conducting reactions at ambient temperature and pressure whenever possible is a primary goal of green chemistry.

Advanced Reaction Techniques (e.g., Microwave-Assisted, Ultrasound-Mediated) in this compound Synthesis

Advanced reaction techniques offer significant advantages over conventional methods for the synthesis of this compound, primarily by enhancing reaction rates and yields.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields. ijrpb.comnih.gov For the synthesis of nitro-containing compounds, microwave irradiation has been successfully employed, often under solvent-free conditions, further enhancing the green credentials of the process. researchgate.netijrpb.com

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic waves to induce chemical reactions. nih.gov The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and improve mass transfer. univ.kiev.uachempap.org This technique has been shown to be effective for a variety of organic transformations, including the synthesis of heterocyclic compounds and the reduction of functional groups. mdpi.comnih.gov The use of ultrasound can often lead to higher yields in shorter reaction times compared to silent (non-irradiated) conditions. chempap.org

The following table compares conventional heating with advanced reaction techniques.

TechniqueEnergy SourceHeat TransferTypical Reaction TimeAdvantages
Conventional HeatingExternalConduction, ConvectionHours to DaysWell-established
Microwave-AssistedMicrowavesDirect dielectric heatingMinutes to HoursRapid, uniform heating, higher yields
Ultrasound-MediatedSound WavesAcoustic cavitationMinutes to HoursEnhanced reaction rates, improved mass transfer

Purification and Isolation Methodologies for Academic Purity of this compound

Achieving academic purity of this compound requires effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities.

A common initial workup procedure involves quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layer is then typically washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.

For nitro compounds, which can sometimes contain color-forming impurities, a preliminary treatment to polymerize these impurities followed by distillation can be an effective purification step. google.com

Chromatographic techniques are indispensable for achieving high purity of organic compounds.

Column chromatography is a widely used method for the purification of synthetic products. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, or a mixture of solvents, is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The selection of the appropriate eluent system is crucial for effective separation. For compounds like this compound, a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or ethanol is often used. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to conventional column chromatography. It is particularly useful for the final purification of a compound to a very high degree of purity and for analytical purposes to confirm the purity of the final product. frontiersin.org Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol), is a common mode for the purification of moderately polar organic compounds.

The following table outlines the key features of these chromatographic techniques.

TechniqueStationary PhaseMobile PhasePrinciple of SeparationApplication
Column ChromatographySilica Gel, AluminaOrganic SolventsAdsorptionPreparative purification
High-Performance Liquid Chromatography (HPLC)C18, C8, SilicaSolvent mixturesAdsorption, PartitionAnalytical and preparative purification

Recrystallization Protocols

The final purity of this compound is crucial for its subsequent applications. Recrystallization is a fundamental purification technique employed to remove impurities that may have been incorporated into the solid product during synthesis. The choice of solvent is paramount for a successful recrystallization, ideally one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. youtube.com For aromatic nitro compounds, a range of solvents including ethanol, acetone, benzene (B151609), and toluene (B28343) have been shown to be effective. google.com Given the presence of both a hydroxyl group and a secondary amine in this compound, polar solvents or solvent mixtures are generally preferred. rochester.edupitt.edu

A common and effective method for the recrystallization of similar amino alcohols, such as N-(2-nitrophenyl)ethanolamine, involves the use of a mixed solvent system of alcohol and water. google.com Ethanol, in particular, has been successfully used for the recrystallization of related nitro-substituted aromatic compounds. oatext.com

A generalized yet detailed protocol for the recrystallization of this compound is presented below, drawing upon established procedures for analogous compounds. google.comoatext.comorgsyn.org

General Recrystallization Procedure:

The crude this compound solid is placed in an Erlenmeyer flask.

A minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture, is added to the flask to just dissolve the solid. youtube.com The solution should be heated to near the solvent's boiling point to ensure complete dissolution.

If any insoluble impurities remain in the hot solution, a hot filtration step is performed to remove them. youtube.com This prevents the impurities from co-precipitating with the desired product upon cooling.

The hot, clear filtrate is then allowed to cool slowly to room temperature, without disturbance, to promote the formation of well-defined crystals. youtube.com The flask can be subsequently placed in an ice bath to maximize the yield of the precipitated solid.

The purified crystals are collected by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces. youtube.com

The crystals are then dried under vacuum or in a desiccator to remove the last traces of solvent.

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, where a sharp melting range close to the literature value indicates high purity. youtube.com

Comparative Analysis of Synthetic Efficiencies and Atom Economy for this compound Pathways

The synthesis of this compound can be approached through several strategic routes. An analysis of these pathways in terms of their synthetic efficiency and atom economy is essential from a green chemistry perspective, which aims to maximize the incorporation of reactant atoms into the final product and minimize waste. researchgate.net Two primary and distinct synthetic strategies for this target molecule are Reductive Amination and N-Alkylation.

Pathway 1: Reductive Amination

This pathway involves the reaction of 3-nitrobenzaldehyde with ethanolamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. wikipedia.orglibretexts.org Modern approaches often utilize one-pot procedures with catalytic transfer hydrogenation, which are considered more environmentally benign. rsc.org

A common reducing agent for this transformation is sodium borohydride (NaBH₄) or, for greater selectivity, sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel is also a widely used method. wikipedia.org

Pathway 2: N-Alkylation

This classical approach involves the nucleophilic substitution of a halide from a 3-nitrobenzyl halide by ethanolamine. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The selectivity of mono-alkylation over di-alkylation can be a challenge but can often be controlled by using an excess of the amine. researchgate.net

The reaction using 3-nitrobenzyl chloride is: C₇H₆ClNO₂ (3-Nitrobenzyl chloride) + C₂H₇NO (Ethanolamine) → C₉H₁₂N₂O₃ (this compound) + HCl

To drive the reaction to completion and avoid the formation of the hydrochloride salt of the product, a base is typically added. If an excess of ethanolamine is used, it can also act as the base.

Comparative Data

ParameterPathway 1: Reductive AminationPathway 2: N-Alkylation
Reactants3-Nitrobenzaldehyde, Ethanolamine, Reducing Agent (e.g., H₂)3-Nitrobenzyl chloride, Ethanolamine
Atom Economy (Theoretical)~90.7% (assuming H₂ as the reducing agent)~84.0% (assuming HCl is the only byproduct)
Estimated YieldGood to Excellent (70-95%)Good to Excellent (70-95%)
AdvantagesHigh atom economy, often a one-pot reaction, can be performed catalytically.Simple procedure, readily available starting materials.
DisadvantagesMay require specialized catalysts or reducing agents.Lower atom economy, formation of a stoichiometric amount of waste (HCl), potential for over-alkylation.

From an atom economy standpoint, the reductive amination pathway is superior, especially when using a simple reducing agent like hydrogen gas, as water is the only byproduct. The N-alkylation route generates a stoichiometric amount of hydrogen chloride as waste, which lowers its atom economy. Both methods can provide high yields, making the choice of pathway dependent on factors such as the availability and cost of starting materials and reagents, as well as considerations for waste disposal and green chemistry principles. Modern catalytic methods for reductive amination are particularly attractive due to their efficiency and reduced environmental impact. rsc.org

Reaction Chemistry and Chemical Transformations of 2 3 Nitro Benzylamino Ethanol

Reactivity Profiles of the Amine Functionality in 2-(3-Nitro-benzylamino)-ethanol

The secondary amine in this compound is a key site for various chemical modifications, including acylation, alkylation, and condensation reactions.

The secondary amine of this compound can undergo acylation to form amides. This reaction typically involves the use of acylating agents like acid chlorides or anhydrides. The process of reacting an ester with a primary or secondary amine, known as aminolysis, can be effectively catalyzed by Lewis acids to produce N-substituted amides. google.com A robust method for synthesizing amides involves the reductive amidation of esters with nitro compounds, which can be achieved using specific heterogeneous nickel-based catalysts. nih.gov This direct synthesis of amides from nitro compounds and esters is considered a more step-economical approach. nih.gov

Table 1: Examples of Acylation Reactions

Reactant 1Reactant 2ProductCatalyst/ConditionsReference
EsterPrimary/Secondary AmineN-substituted AmideLewis Acid google.com
EsterNitro CompoundAmideNickel-based catalyst nih.gov

This table provides examples of general acylation reactions that can be applied to the amine functionality.

The nitrogen atom in this compound can be alkylated to form tertiary amines. wikipedia.orgyoutube.comresearchgate.netnih.gov This nucleophilic substitution reaction often involves alkyl halides. wikipedia.org However, the reaction can be complicated by the potential for overalkylation. For laboratory purposes, N-alkylation is often focused on the synthesis of tertiary amines from secondary amines. wikipedia.org Alternative alkylating agents include alcohols, which require a catalyst to make the hydroxyl group a good leaving group. wikipedia.org A simple and mild method for the reductive mono-N-alkylation of nitroarenes utilizes zinc metal and acetic acid with a carbonyl compound as the alkyl source. nih.gov Furthermore, various secondary amines can be selectively produced from the reaction of nitroarenes with primary alcohols using ruthenium(II) complexes as catalysts. rsc.org These secondary amines can then be further alkylated under different conditions with the same catalyst. rsc.org

Table 2: Alkylation of Amines

Starting MaterialReagentProductCatalyst/ConditionsReference
Secondary AmineAlkyl HalideTertiary Amine- wikipedia.org
NitroareneCarbonyl CompoundN-Alkyl AmineZn/HOAc nih.gov
NitroarenePrimary AlcoholSecondary AmineRuthenium(II) complex rsc.org
Secondary AminePrimary AlcoholTertiary AmineRuthenium(II) complex rsc.org

This table illustrates various methods for the alkylation of amines.

The secondary amine of this compound can react with aldehydes or ketones to form iminium ions, which are precursors to Schiff bases and imines. youtube.comjetir.org The formation of an imine involves the reaction of a primary amine with an aldehyde or ketone, characterized by a carbon-nitrogen double bond. youtube.com This reaction is typically reversible and can be driven to completion by removing the water formed. youtube.com The synthesis of Schiff bases can be catalyzed by the addition of a few drops of acid, such as acetic acid or hydrochloric acid. jetir.orgresearchgate.net Tandem reactions have been developed for the direct synthesis of imines from alcohols and nitro compounds, which is an advantageous atom-economic approach. nih.gov

The amine functionality of this compound can participate in condensation reactions, most notably the Pictet-Spengler reaction. wikipedia.orgnih.govmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com The reaction is typically catalyzed by acid and driven by the electrophilicity of the resulting iminium ion. wikipedia.org While traditionally performed with heating in a protic solvent, the reaction can also proceed in aprotic media, sometimes without an acid catalyst, leading to higher yields. wikipedia.org The Pictet-Spengler reaction is a special case of the more general Mannich reaction. wikipedia.org

Reactivity of the Nitro Group in this compound

The nitro group on the benzene (B151609) ring is a key functional group that can undergo various transformations, most importantly reduction to an amino group.

The reduction of the aromatic nitro group in this compound to a primary amine is a fundamental transformation. This conversion significantly alters the electronic properties of the molecule, turning a deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reagents can accomplish this reduction. masterorganicchemistry.comwikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often the method of choice for both aromatic and aliphatic nitro reductions. commonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid are effective for this reduction. nih.govmasterorganicchemistry.comcommonorganicchemistry.com The use of zinc with acetic acid provides a mild method for this conversion. commonorganicchemistry.com

Other Reducing Agents: Other reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be used. masterorganicchemistry.comwikipedia.org Tin(II) chloride offers a mild reduction in non-acidic and non-aqueous media. researchgate.net

The choice of reducing agent can be critical to avoid unwanted side reactions and to ensure compatibility with other functional groups in the molecule. commonorganicchemistry.com For instance, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

ReagentConditionsNotesReference(s)
H₂/Pd/CCatalytic HydrogenationHighly effective for aromatic and aliphatic nitro groups. commonorganicchemistry.com
Raney NickelCatalytic HydrogenationUsed when dehalogenation is a concern. commonorganicchemistry.com
Fe/AcidMetal in Acidic MediaMild and selective reduction. masterorganicchemistry.com
Zn/AcidMetal in Acidic MediaMild and selective reduction. nih.govcommonorganicchemistry.com
SnCl₂Metal SaltMild reduction, can be used in non-aqueous media. researchgate.net
Na₂SSulfide SaltCan selectively reduce one nitro group in the presence of others. wikipedia.org

This table summarizes common reagents and conditions for the reduction of nitro groups to primary amines.

Reactions Involving Nitroso Intermediates

The reduction of the nitro group in this compound can proceed through a nitroso intermediate, particularly under controlled reduction conditions. While the complete reduction to an amino group is a common transformation, partial reduction to the nitroso or hydroxylamino stage can be achieved using specific reagents. These intermediates are often highly reactive. For instance, the reduction of nitroaryl compounds can lead to the formation of a hydroxylamino group. googleapis.com This intermediate can then facilitate the cleavage of the benzylic C-N bond, which is a key step in the activation of certain prodrugs. googleapis.com

The generation of a nitroso intermediate from a nitroaromatic compound is a critical step in various synthetic methodologies. Though not extensively detailed specifically for this compound in the provided context, the general principle involves the use of mild reducing agents or electrochemical methods. The resulting nitroso compound would be a highly reactive species, capable of participating in cycloaddition reactions or acting as an electrophile.

Reactivity of the Hydroxyl Functionality in this compound

The primary hydroxyl group in this compound is a key site for a variety of chemical modifications, including esterification and etherification reactions. These transformations are fundamental in altering the physical and chemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.

Esterification Reactions

Esterification of the primary hydroxyl group of this compound can be readily accomplished using standard acylation methods. These reactions typically involve the treatment of the alcohol with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct of the reaction.

Acylating AgentBaseProduct
Acetyl ChlorideTriethylamine2-(3-Nitro-benzylamino)-ethyl acetate (B1210297)
Benzoyl ChloridePyridine2-(3-Nitro-benzylamino)-ethyl benzoate
Acetic AnhydrideDMAP (catalyst)2-(3-Nitro-benzylamino)-ethyl acetate

The resulting esters are valuable as intermediates in the synthesis of more complex molecules or as prodrugs, where the ester linkage can be cleaved in vivo to release the active parent compound.

Etherification Reactions

The hydroxyl group of this compound can also undergo etherification to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Alkyl HalideBaseProduct
Methyl IodideSodium Hydride1-Methoxy-2-(3-nitro-benzylamino)-ethane
Benzyl (B1604629) BromidePotassium tert-butoxide1-(Benzyloxy)-2-(3-nitro-benzylamino)-ethane

The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as elimination. Ether derivatives of this compound are often synthesized to explore structure-activity relationships in medicinal chemistry. For example, in the development of adenosine (B11128) A(2A) receptor antagonists, various ether linkages have been explored. researchgate.net

Cascade and Multicomponent Reactions Involving this compound

This compound is a valuable building block in cascade and multicomponent reactions due to its multiple functional groups. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

For instance, the amino and hydroxyl groups can participate in sequential reactions. The amine can first react with an aldehyde to form an imine, which can then be trapped intramolecularly by the hydroxyl group to form a cyclic ether or lactone, depending on the subsequent reaction steps. The nitro group can also be involved in these cascades, for example, through a reductive cyclization pathway.

A notable example of a cascade reaction involves the light-induced degradation of related nitrobenzyl compounds. rsc.org Irradiation of a nitrobenzyl group can lead to its fragmentation, initiating a cascade of reactions that result in the decomposition of the molecule. rsc.org This property is particularly useful in the design of photolabile protecting groups and photodegradable materials. rsc.orgnih.gov

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. These investigations often involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling.

Reaction Kinetics Studies

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For transformations involving this compound, kinetic studies can help to elucidate the role of catalysts, the effect of substituents, and the nature of reaction intermediates.

For example, in the reduction of the nitro group, kinetic studies can distinguish between different reduction pathways and identify the rate-determining step. The rate of reduction is often dependent on the concentration of the reducing agent, the substrate, and the pH of the reaction medium. googleapis.com

In the context of its use in prodrugs, the kinetics of the cleavage of the benzylic C-N bond following nitro reduction are of particular interest. googleapis.com The rate of this cleavage directly impacts the rate of release of the active cytotoxic agent. googleapis.com By studying the kinetics of this process, researchers can design more effective and targeted cancer therapies.

Elucidation of Reaction Intermediates

The study of the reaction chemistry of this compound often involves the identification and characterization of key reaction intermediates. These transient species provide crucial insights into the reaction mechanism and pathways. While direct studies elucidating the intermediates of every reaction involving this compound are not extensively documented in readily available literature, mechanistic investigations of related compounds and reactions allow for the postulation of likely intermediates.

In transformations involving the nitrobenzyl moiety, a common area of investigation is the reduction of the nitro group. This process can proceed through a series of well-established intermediates. For instance, in the presence of a suitable reducing agent, the nitro group (-NO₂) can be reduced to a nitroso group (-NO), which can be further reduced to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂). The specific intermediates formed and their stability depend on the reaction conditions, including the reducing agent used and the pH of the medium.

Furthermore, in reactions involving the benzylamine (B48309) portion of the molecule, intermediates such as iminium ions can be formed, particularly in oxidation or condensation reactions. For example, oxidation of the secondary amine could lead to the formation of an iminium species, which is a potent electrophile and can participate in various subsequent reactions.

A notable example from related chemistry is the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine to form cinnolines. Mechanistic studies of this reaction have revealed the involvement of key intermediates such as 2-nitrosobenzaldehyde. rsc.org This suggests that under certain conditions, the nitrobenzyl group can undergo intramolecular redox processes, where the nitro group is reduced while the benzylic position is oxidized. While this specific reaction does not directly involve this compound, it highlights the potential for the formation of nitroso intermediates from nitrobenzyl compounds.

The elucidation of these intermediates often relies on a combination of spectroscopic techniques, such as NMR and mass spectrometry, as well as trapping experiments where a reactive intermediate is captured by a trapping agent to form a stable, characterizable product.

Stereochemical Aspects and Asymmetric Syntheses of Derivatives

The presence of a stereocenter at the carbon atom bearing the hydroxyl group in this compound introduces the element of stereochemistry to its derivatives. The synthesis of enantiomerically pure or enriched derivatives is of significant interest, particularly in the context of their potential applications in pharmaceuticals and as chiral building blocks.

The asymmetric synthesis of chiral amino alcohols and their derivatives is a well-developed field in organic chemistry. Strategies for achieving stereocontrol in the synthesis of derivatives of this compound can be broadly categorized into three main approaches:

Use of a Chiral Pool: Starting from an enantiomerically pure precursor that already contains the desired stereocenter. For instance, a chiral amino acid or a chiral epoxide could be used as a starting material.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereoselectivity of a key bond-forming reaction. This is often the most efficient and versatile approach.

Recent advancements in catalysis have provided powerful tools for the asymmetric synthesis of chiral alcohols and amines. For example, the asymmetric reduction of prochiral ketones is a common method for producing chiral alcohols. Similarly, the asymmetric reductive amination of ketones can be used to synthesize chiral amines.

A study on the stereodivergent synthesis of benzylic alcohol derivatives using a Pd/Cu co-catalyzed asymmetric benzylic substitution reaction has demonstrated the ability to produce a wide range of chiral benzylic alcohol derivatives with two stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.govresearchgate.netnih.gov This methodology, while not directly applied to this compound, showcases a powerful strategy for controlling stereochemistry in related systems. The stereochemical outcome is governed by the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. researchgate.net

Biocatalysis also offers a green and highly selective approach to chiral alcohol synthesis. Alcohol dehydrogenases (ADHs) have been successfully used for the enantioselective reduction of α-nitroketones to furnish chiral β-nitroalcohols with high conversions and enantioselectivities. mdpi.com This enzymatic approach could potentially be adapted for the synthesis of chiral derivatives of this compound.

The absolute configuration of chiral derivatives is typically determined using techniques such as X-ray crystallography of a single crystal or by NMR spectroscopy using chiral derivatizing agents, such as Mosher's acid. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial tool for determining the enantiomeric excess (ee) of the synthesized chiral molecules. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 3 Nitro Benzylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for 2-(3-Nitro-benzylamino)-ethanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a magnetic field. The resulting spectra reveal the chemical environment of each nucleus, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for identifying the structure of organic compounds by mapping the distinct chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum provides critical information regarding the number of different types of protons, their electronic surroundings, and their proximity to other protons.

The structure of this compound contains several unique proton environments: the aromatic protons of the 3-nitrophenyl ring, the benzylic methylene protons (Ar-CH₂-N), the two methylene groups of the ethanolamine (B43304) chain (-N-CH₂-CH₂-OH), and the labile protons of the amine (NH) and hydroxyl (OH) groups.

Aromatic Protons: The protons on the 3-nitro-substituted benzene (B151609) ring are expected to appear in the downfield region of the spectrum (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern leads to a complex splitting pattern. The proton situated between the two substituents on the ring in a related compound, 3-nitrobenzyl alcohol, is often the most deshielded. mmu.ac.uk

Benzylic Protons (Ar-CH₂): The two protons of the benzylic methylene group are adjacent to the aromatic ring and the nitrogen atom. Their signal is expected to appear as a singlet around δ 3.8-4.0 ppm.

Ethanolamine Protons (-CH₂-CH₂-): The two methylene groups of the ethanolamine moiety are coupled to each other. The methylene group adjacent to the nitrogen (-N-CH₂-) would likely resonate at approximately δ 2.8-3.0 ppm, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) would be further downfield, around δ 3.6-3.8 ppm. Each signal is expected to appear as a triplet, assuming clear coupling.

Labile Protons (-NH and -OH): The chemical shifts of the amine and hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets and their signals can be confirmed by a D₂O exchange experiment, wherein the signals disappear from the spectrum.

The predicted chemical shifts and multiplicities are summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.5 - 8.5 Multiplet (m)
Ar-CH₂ 3.8 - 4.0 Singlet (s)
-N-CH₂- 2.8 - 3.0 Triplet (t)
-CH₂-OH 3.6 - 3.8 Triplet (t)
-NH Variable Broad Singlet (br s)

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon backbone of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is statistically improbable, resulting in a spectrum where each unique carbon atom typically produces a single sharp signal. rsc.org

For this compound, nine distinct carbon signals are expected: six for the aromatic ring and three for the side chain.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the nitro group (C-NO₂) is expected to be significantly downfield (around δ 148 ppm), while the carbon attached to the benzylic group (ipso-carbon) will also be distinct. The other four aromatic carbons will have shifts influenced by their position relative to the electron-withdrawing nitro group. rsc.org

Benzylic Carbon (Ar-CH₂): The benzylic carbon signal is anticipated to appear in the range of δ 50-55 ppm.

Ethanolamine Carbons (-CH₂-CH₂-): The carbon adjacent to the nitrogen atom (-N-CH₂) is expected around δ 50-55 ppm, while the carbon bonded to the hydroxyl group (-CH₂-OH) typically resonates further downfield in the δ 60-65 ppm range due to the strong deshielding effect of the oxygen atom. libretexts.org

The predicted chemical shifts for the carbon skeleton are detailed in the following table.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂ ~148
Aromatic C-CH₂ ~140
Aromatic CH 121 - 135
Ar-CH₂ 50 - 55
-N-CH₂- 50 - 55

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would be expected to show key cross-peaks between the coupled protons of the ethanolamine chain (-N-CH₂ -CH₂ -OH). It would also reveal the coupling network among the protons on the aromatic ring, helping to assign their specific positions. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgpressbooks.pub An HSQC spectrum provides unambiguous assignment by linking each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak connecting the benzylic proton signal (e.g., δ ~3.9 ppm) to the benzylic carbon signal (e.g., δ ~52 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are separated by two or three bonds. ceitec.czcolumbia.edu This technique reveals connectivity across heteroatoms (like nitrogen or oxygen) where no proton-proton coupling exists. Key HMBC correlations for this compound would include cross-peaks from the benzylic protons (Ar-CH₂) to the aromatic carbons and to the nitrogen-adjacent carbon of the ethanolamine chain (-N-CH₂-).

Table 3: Key Predicted 2D NMR Correlations for this compound

Experiment Correlated Nuclei Type of Information
COSY Aromatic H ↔ Aromatic H Confirms adjacent protons on the phenyl ring.
-N-CH₂-H ↔ -CH₂-H -OH Confirms the ethanolamine fragment.
HSQC Aromatic C ↔ Aromatic H Assigns each aromatic carbon to its proton.
Ar-C H₂ ↔ Ar-CH Links benzylic protons to the benzylic carbon.
-N-C H₂- ↔ -N-CH ₂- Links ethanolamine protons to their carbons.
-C H₂-OH ↔ -CH ₂-OH
HMBC Ar-CH ₂ ↔ Aromatic C's Connects benzyl (B1604629) group to the aromatic ring.
Ar-CH ₂ ↔ -N-C H₂- Connects the benzyl group to the ethanolamine moiety across the nitrogen atom.

Mass Spectrometry (MS) Methodologies for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. The solvent evaporates, leaving gas-phase ions that are then analyzed by the mass spectrometer. nih.gov

For this compound, with a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol , the primary ion observed in positive-ion mode ESI-MS would be the protonated molecule, [M+H]⁺. This would result in a prominent peak at an m/z value of approximately 197.21. Tandem MS (MS/MS) experiments could be performed on this precursor ion to induce fragmentation, which would yield structural information. Common fragmentation pathways might include the loss of a water molecule (-18 Da) from the ethanol (B145695) moiety or cleavage of the C-N bond to produce a 3-nitrobenzyl fragment ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its identity.

By comparing the experimentally measured exact mass to the theoretical exact mass calculated from the isotopic masses of the constituent elements, the molecular formula can be unequivocally confirmed. This is a critical step in the characterization of a newly synthesized compound and a key indicator of sample purity.

Table 4: Predicted Mass Spectrometry Data for this compound

Technique Expected Ion Formula Theoretical m/z
ESI-MS [M+H]⁺ C₉H₁₃N₂O₃⁺ ~197.21

Table of Compounds Mentioned

Compound Name
This compound
3-nitrobenzyl alcohol

Fragmentation Pathway Analysis

Mass spectrometry, particularly with techniques like Electron Ionization (EI), provides critical information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. The fragmentation of this compound is expected to be governed by the characteristic cleavage patterns of its constituent functional groups: the nitroaromatic ring, the secondary amine, and the primary alcohol.

Upon ionization, the molecular ion [M]•+ of this compound (m/z 196) would be formed. The fragmentation pathways are dictated by the relative stability of the resulting fragment ions and neutral losses.

Key Fragmentation Pathways:

Alpha-Cleavage: A predominant fragmentation pathway for amines and alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom. whitman.edulibretexts.org For the amino group, cleavage of the C-C bond in the ethanol moiety would lead to the formation of a resonance-stabilized iminium ion. The most significant alpha-cleavage is anticipated to be the loss of the hydroxylmethyl radical (•CH₂OH), resulting in a stable N-benzyl-N-(3-nitrobenzyl)iminium cation.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is a highly favorable process, leading to the formation of the 3-nitrobenzyl cation (m/z 136) or the corresponding tropylium ion after rearrangement. This is a common pathway for benzylamines. researchgate.net

Cleavage of the Nitro Group: Aromatic nitro compounds characteristically lose fragments corresponding to NO• (30 Da) and NO₂• (46 Da). nih.govmiamioh.edu The loss of NO₂ from the molecular ion would produce an ion at m/z 150. Subsequent loss of NO from the molecular ion would result in an ion at m/z 166. miamioh.edu

Alcohol Fragmentation: The alcohol moiety can undergo dehydration, leading to the loss of a water molecule (18 Da) from the molecular ion, particularly under certain ionization conditions. libretexts.org Cleavage of the C-C bond can also result in a fragment at m/z 31, corresponding to [CH₂OH]⁺. libretexts.org

The interplay of these pathways results in a characteristic mass spectrum. The relative abundance of the fragment ions provides insight into the most stable ionic structures and the weakest bonds in the molecule.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
196 [C₉H₁₂N₂O₃]•⁺ Molecular Ion
165 [C₉H₁₁N₂O₂]⁺ Loss of •CH₂OH (alpha-cleavage)
150 [C₉H₁₂NO]•⁺ Loss of •NO₂
136 [C₇H₆NO₂]⁺ Benzylic cleavage
106 [C₇H₆O]•⁺ Loss of •NO from [M-CH₂OH]⁺
91 [C₆H₅N]•⁺ Loss of HCN from benzyl fragment
77 [C₆H₅]⁺ Loss of N from benzyl fragment

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its distinct structural components.

O-H and N-H Stretching Region: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. libretexts.orgrsc.org In the same region, a sharper, less intense peak corresponding to the N-H stretch of the secondary amine should appear around 3300-3500 cm⁻¹. pressbooks.pub

C-H Stretching Region: Aromatic C-H stretching vibrations are anticipated to produce bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the benzyl and ethanol portions of the molecule will result in strong absorptions between 2850 and 2960 cm⁻¹. pressbooks.pub

Nitro Group Vibrations: The nitro (NO₂) group is characterized by two strong and distinct stretching vibrations in the IR spectrum. The asymmetric stretching band typically appears in the 1500-1550 cm⁻¹ range, while the symmetric stretching band is found between 1300 and 1360 cm⁻¹. spectroscopyonline.compressbooks.pub These bands are often very intense due to the high polarity of the N-O bonds. spectroscopyonline.com

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex series of bands that are unique to the molecule. Key vibrations in this region include the C-O stretching of the primary alcohol, expected around 1050 cm⁻¹, and the C-N stretching of the benzylamine (B48309), typically found in the 1250-1020 cm⁻¹ range. Bending vibrations for the NO₂ group (scissoring) may also be observed around 850 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the symmetric vibrations of the nitro group and the aromatic ring are often strong, aiding in a comprehensive structural analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch Alcohol 3200 - 3600 Strong, Broad Weak
N-H Stretch Secondary Amine 3300 - 3500 Medium, Sharp Medium
C-H Stretch Aromatic 3000 - 3100 Medium Strong
C-H Stretch Aliphatic 2850 - 2960 Strong Medium
C=C Stretch Aromatic 1450 - 1600 Medium-Strong Strong
NO₂ Asymmetric Stretch Nitro 1500 - 1550 Strong Medium
NO₂ Symmetric Stretch Nitro 1300 - 1360 Strong Strong
C-N Stretch Amine 1020 - 1250 Medium Medium

X-ray Diffraction (XRD) Methodologies for Single Crystal and Powder Analysis of this compound

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the solid-state structure of crystalline materials. It can be applied in two primary modes: single-crystal XRD and powder XRD (PXRD).

Single-Crystal XRD: This technique provides the most definitive structural information. By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This includes exact bond lengths, bond angles, and torsion angles. For this compound, single-crystal XRD would elucidate the conformation of the benzylamino and ethanol side chains relative to the nitrobenzene (B124822) ring. Furthermore, it would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the alcohol's hydroxyl group and the amine's hydrogen atom, which dictate the crystal packing.

Powder XRD (PXRD): This method is used to analyze a polycrystalline (powder) sample. The resulting diffraction pattern is a fingerprint of the crystalline phase present. PXRD is instrumental in identifying the crystalline form of the bulk material, assessing its phase purity, and detecting the presence of different polymorphs or impurities. The positions and intensities of the diffraction peaks are characteristic of the material's crystal lattice.

Table 4: Information Obtainable from XRD Analysis of this compound

XRD Method Information Provided Application
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths, bond angles, unit cell dimensions, space group, crystal system, intermolecular interactions (e.g., hydrogen bonding). Unambiguous structural determination, conformational analysis, study of crystal packing.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis of this compound

Hyphenated techniques that couple a chromatographic separation method with a spectroscopic detection method are essential for the analysis of complex mixtures and the definitive assessment of compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. For this compound, GC-MS could be used to determine its purity by separating it from starting materials (e.g., 3-nitrobenzaldehyde (B41214), ethanolamine) or byproducts. The retention time serves as an identifier, while the mass spectrum confirms the identity of the main peak and helps in the structural elucidation of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile and is the preferred method for compounds that are non-volatile, thermally labile, or have high molecular weights. uliege.be Separation is achieved by liquid chromatography based on the analyte's partitioning between a mobile phase and a stationary phase. The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). LC-MS is highly effective for determining the purity of this compound. epa.gov It can detect trace-level impurities and degradation products in the sample matrix, providing both retention time and mass-to-charge ratio data for each component. This makes it an invaluable tool for quality control in synthesis and for stability studies.

Table 5: Comparison of GC-MS and LC-MS for Analysis of this compound

Technique Principle of Separation Ionization Method Applications for this compound Advantages Limitations
GC-MS Volatility / Boiling Point Hard (e.g., Electron Ionization) Purity assessment, identification of volatile impurities and byproducts. High resolution, provides library-matchable mass spectra. Requires analyte to be volatile and thermally stable; potential for thermal degradation.

| LC-MS | Polarity / Partitioning | Soft (e.g., Electrospray Ionization) | High-purity determination, analysis of non-volatile impurities, stability testing, quantitative analysis. | Wide applicability, suitable for thermally sensitive compounds, high sensitivity. | Complex matrix effects can cause ion suppression, fewer standardized libraries than GC-MS. |

Table of Mentioned Compounds

Compound Name
This compound
3-nitrobenzaldehyde
3-nitrobenzyl alcohol
Ethanol
Ethanolamine
Nitrobenzene

Computational and Theoretical Investigations of 2 3 Nitro Benzylamino Ethanol

Conformational Analysis and Molecular Dynamics Simulations of 2-(3-Nitro-benzylamino)-ethanol

The flexibility of the ethanolamine (B43304) side chain in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved by systematically rotating the key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES). ufms.br Studies on similar flexible molecules have shown that intramolecular hydrogen bonding can play a significant role in determining the most stable conformation. nih.gov For this compound, a key interaction would be the potential for an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movement and how it explores different conformations at a given temperature. acs.org For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal the stability of different conformers in solution, the dynamics of intramolecular hydrogen bonds, and the organization of solvent molecules around the solute. nih.govacs.org

Prediction and Correlation of Spectroscopic Parameters for this compound

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to interpret and verify experimental spectra. For this compound, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. researchgate.netmdpi.com The analysis of vibrational modes helps in assigning specific peaks in the experimental spectrum to particular molecular motions, such as the characteristic symmetric and asymmetric stretches of the NO₂ group. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the structural elucidation of the molecule. nih.gov As mentioned in section 5.1.3, Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra, providing information on the energies and intensities of electronic transitions. acs.org

Illustrative Data: This table shows a comparison of hypothetical calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeIllustrative Calculated Frequency (cm⁻¹)Illustrative Experimental Frequency (cm⁻¹)
O-H Stretch35503545
N-H Stretch34103405
C-H Stretch (Aromatic)30803075
C-H Stretch (Aliphatic)29502948
NO₂ Asymmetric Stretch15351530
NO₂ Symmetric Stretch13551350
C-N Stretch11801178
C-O Stretch10601055

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of the electronic environment of each nucleus.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP or PBE with a suitable basis set. scielo.org.za The accuracy of these predictions is enhanced by considering the solvent effects, as the chemical shifts can be influenced by the surrounding medium. nih.govnih.gov Calculations are typically performed on the optimized geometry of the molecule.

For a molecule like this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating amino-ethanol substituent. The protons on the benzyl (B1604629) and ethanol moieties will also exhibit characteristic shifts based on their local electronic environments. Discrepancies between calculated and experimental shifts can often be attributed to factors such as intermolecular interactions (e.g., hydrogen bonding) and conformational dynamics in solution, which may not be fully captured by the computational model of a single molecule. nih.govnih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study.

Table 1: Simulated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomSimulated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Simulated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C1--139.8140.2
C28.128.15122.1122.5
C3--148.5148.8
C47.657.68123.4123.7
C57.507.53129.7130.1
C68.058.08134.2134.6
C7 (CH₂)3.953.9853.553.9
C8 (CH₂)3.753.7860.160.5
H-C28.128.15--
H-C47.657.68--
H-C57.507.53--
H-C68.058.08--
H-C73.953.98--
H-C83.753.78--
H-N2.502.55--
H-O4.804.85--
Note: The data in this table is illustrative and intended to represent the output of a computational study. Actual values would be obtained from specific DFT calculations.

Simulated Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net Computational simulations of these spectra are invaluable for assigning experimental bands to specific molecular motions. DFT calculations are commonly employed to compute the harmonic vibrational frequencies of the optimized molecular structure. nipne.ronipne.ro

For this compound, key vibrational modes would include:

N-H and O-H stretching: These appear at high wavenumbers and are sensitive to hydrogen bonding. nih.gov In the gas phase, the O-H stretch is typically sharp, while in the condensed phase or in protic solvents, it broadens due to intermolecular interactions. msu.ru

C-H stretching: Aromatic and aliphatic C-H stretches appear in distinct regions. scispace.com

NO₂ stretching: The nitro group has characteristic symmetric and asymmetric stretching frequencies. nipne.ro

C-N and C-O stretching: These vibrations are found in the fingerprint region of the spectrum. nih.gov

Aromatic ring vibrations: C=C stretching modes within the benzene (B151609) ring are also characteristic. nih.gov

Theoretical calculations provide frequencies that are often systematically higher than experimental values due to the harmonic approximation. Therefore, scaling factors are frequently applied to the computed frequencies to improve agreement with experimental data. epstem.net The analysis of the Potential Energy Distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes. scielo.org.za

Table 2: Simulated Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeSimulated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-HStretching34503445
N-HStretching33503348
C-H (Aromatic)Stretching3100-30003080, 3050
C-H (Aliphatic)Stretching2950-28502940, 2860
NO₂Asymmetric Stretch15251528
NO₂Symmetric Stretch13451347
C-NStretching13801382
C-OStretching10501055
Note: This table contains representative data. Actual values would be derived from specific computational analyses.

Theoretical UV-Vis Spectra and Electronic Transitions

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic structure and the nature of their electronic transitions. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. scielo.org.za

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the nitrobenzene (B124822) moiety. The calculations would provide information on the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in each electronic transition. researchgate.net

Key transitions would likely include π → π* transitions within the aromatic ring and potentially charge-transfer transitions. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and the nature of the lowest unoccupied molecular orbital (LUMO). The amino group, being electron-donating, affects the highest occupied molecular orbital (HOMO). The energy difference between the HOMO and LUMO provides an estimate of the electronic excitation energy. nipne.ro

Table 3: Simulated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2750.15HOMO → LUMO (π → π*)
S₀ → S₂2400.08HOMO-1 → LUMO
S₀ → S₃2100.45HOMO → LUMO+1
Note: The data presented here is for illustrative purposes. Precise values are obtained from TD-DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling for this compound Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy profiles. researchgate.net For transformations involving this compound, such as oxidation, reduction of the nitro group, or cyclization reactions, DFT calculations can be employed to map out the potential energy surface of the reaction.

For instance, in the photochemical reactions of nitrobenzyl compounds, computational studies have been instrumental in elucidating the complex reaction pathways. nih.govresearchgate.net These studies can identify the structures of transient intermediates and calculate the activation barriers for different reaction steps, helping to determine the most favorable reaction mechanism. researchgate.net By comparing the calculated energy profiles for different proposed mechanisms, it is possible to discern the most likely pathway a reaction will follow.

Theoretical Predictions of Reactivity Sites in this compound (e.g., Molecular Electrostatic Potential Maps)

The reactivity of a molecule can be predicted by analyzing its electronic properties. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool for this purpose. researchgate.net The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule, which reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are sites susceptible to electrophilic attack. nih.gov

Positive potential (blue): Around the hydrogen atoms of the amino and hydroxyl groups, as well as on the nitro group's nitrogen atom, indicating these are sites for nucleophilic attack. researchgate.net

The aromatic ring will exhibit a complex pattern of electrostatic potential due to the competing electronic effects of the nitro and benzylamino substituents.

This information is crucial for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions in this compound Systems

Hydrogen bonding plays a critical role in determining the structure and properties of this compound in the condensed phase. asianpubs.org The molecule contains both hydrogen bond donors (the N-H and O-H groups) and acceptors (the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atom of the amino group).

Computational methods can be used to model the hydrogen bonding interactions between molecules of this compound, as well as with solvent molecules like water or ethanol. sci-hub.sersc.org These studies can determine the preferred geometries and energies of hydrogen-bonded dimers and larger clusters. goettingen-research-online.de The analysis of these interactions is crucial for understanding the compound's solubility, crystal packing, and biological activity.

By calculating the interaction energies and analyzing the geometric parameters of the hydrogen bonds, researchers can quantify the strength and nature of these non-covalent interactions. researchgate.net This provides a molecular-level understanding of the forces that govern the supramolecular assembly of this compound.

Applications and Further Chemical Development of 2 3 Nitro Benzylamino Ethanol

2-(3-Nitro-benzylamino)-ethanol as a Synthetic Intermediate for Complex Organic Molecules

The chemical compound this compound is a versatile synthetic intermediate utilized in the construction of a variety of complex organic molecules. Its structure, featuring a secondary amine, a primary alcohol, and an electronically modifiable nitro group on a benzene (B151609) ring, provides multiple reactive sites for diverse chemical transformations. This allows for its use as a foundational component in the synthesis of more intricate molecular frameworks, particularly nitrogen-containing heterocyclic systems and advanced organic scaffolds.

Precursor for Nitrogen-Containing Heterocycles (e.g., Cinnolines, Benzimidazoles, Triazoles)

The functionalities present in this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic motifs are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Cinnolines:

Cinnolines are an important class of nitrogen-containing heterocyclic organic compounds that have garnered attention for their potential biological activities, including antitumor and anti-inflammatory effects. nih.gov The synthesis of cinnoline (B1195905) derivatives can be achieved through methods such as the Richter cinnoline synthesis, which involves the cyclization of an alkyne. wikipedia.org More contemporary methods often utilize precursors that can form the requisite bicyclic structure.

A notable synthetic route to cinnolines involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine (B48309). nih.govresearchgate.net In this process, the 2-nitrobenzyl alcohol is first converted to an intermediate 2-nitrosobenzaldehyde, which then condenses with benzylamine. nih.gov Subsequent isomerization, cyclization, and aromatization lead to the formation of the cinnoline ring system. nih.govresearchgate.net Given that this compound contains both the benzylamine and a nitro-substituted benzyl (B1604629) moiety, it represents a pre-assembled synthon that could potentially undergo analogous cyclization strategies to form functionalized cinnoline derivatives. The presence of the nitro group can also be leveraged for further chemical modifications. dergipark.org.tr

Benzimidazoles:

Benzimidazoles are another class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.gov The this compound molecule can be chemically modified to serve as a precursor in benzimidazole (B57391) synthesis. For instance, the nitro group can be reduced to an amine, and the benzylamino portion can be further elaborated to create the necessary functional groups for cyclization. google.com The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, for example, involves the cyclization of a Schiff base derived from o-phenylenediamine and 4-nitrobenzaldehyde, highlighting the utility of nitro-substituted precursors in forming these heterocyclic systems. nih.gov

Triazoles:

1,2,3-Triazoles are a significant class of heterocycles often synthesized via "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. google.comnih.gov The synthesis of triazoles can also be achieved through the reaction of α,β-unsaturated nitro-compounds with sodium azide (B81097). rsc.org The structural components of this compound can be chemically manipulated to participate in triazole synthesis. For example, the amino group can be converted to an azide, or the molecule can be otherwise functionalized to incorporate an alkyne or a group susceptible to reaction with an azide to form the triazole ring. google.comnih.govnih.gov

Table 1: Synthetic Routes to Heterocycles Utilizing Nitro-Containing Precursors

Heterocycle General Precursors Potential Role of this compound
Cinnoline 2-Nitrobenzyl alcohol and benzylamine Can serve as a pre-formed synthon for intramolecular cyclization strategies.
Benzimidazole o-Phenylenediamine and an aldehyde/carboxylic acid Can be modified (e.g., nitro reduction) to provide the necessary precursors for condensation.
1,2,3-Triazole Azides and alkynes or α,β-unsaturated nitro-compounds Can be chemically altered to introduce azide or alkyne functionalities for cycloaddition reactions.

Building Block for Advanced Organic Scaffolds

Beyond its role as a precursor to specific heterocycles, this compound serves as a valuable building block for the construction of more complex and advanced organic scaffolds. rsc.org The term "building block" in this context refers to a molecule that can be readily incorporated into a larger structure, often bringing with it specific functionalities and stereochemical properties.

The presence of both a nucleophilic secondary amine and a primary alcohol allows for sequential or orthogonal functionalization. The hydroxyl group can undergo esterification or etherification, while the secondary amine can participate in amide bond formation or be a site for further alkylation. The nitro group is a particularly versatile handle for chemical modification. It can be reduced to an amine, which can then be diazotized to introduce a wide range of other functional groups, or it can be used to direct further aromatic substitution reactions. google.com

The development of stereodivergent synthesis methods, such as palladium/copper co-catalyzed asymmetric benzylic substitution, has expanded the utility of benzyl alcohol derivatives in creating complex chiral molecules with multiple stereocenters. nih.gov While not directly demonstrated with this compound, the principles of these reactions could be applied to it, further enhancing its value as a building block for stereochemically defined organic scaffolds. The potential of ethanol (B145695) itself as a chemical building block for biorefineries underscores the value of the ethanol moiety within the structure of this compound. nih.gov

Role of this compound in Coordination Chemistry and Ligand Design

The field of coordination chemistry investigates the formation, properties, and applications of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The compound this compound possesses structural features that make it an interesting candidate for ligand design and the synthesis of novel metal complexes.

Synthesis of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with this compound as a ligand can be achieved through various methods, with the self-assembly solution method being one of the most common. mdpi.com This typically involves dissolving the metal salt (e.g., chlorides, acetates, or sulfates) and the ligand in a suitable solvent, such as ethanol or methanol, and allowing the complex to form, often with gentle heating and stirring. mdpi.comajgreenchem.com The resulting complexes may be isolated as crystalline solids upon slow evaporation of the solvent. mdpi.com

The this compound molecule can act as a bidentate or potentially a tridentate ligand, coordinating to a metal center through the nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group. The nitro group, while generally a poor coordinator, can in some instances participate in coordination, particularly with certain metal ions. mdpi.comwikipedia.org The versatility of the nitro group also allows for its chemical modification prior to or after complexation, leading to a wider range of ligand derivatives and corresponding metal complexes. nih.gov

Mixed-ligand complexes, where this compound is one of two or more different ligands coordinated to the same metal center, can also be synthesized. researchgate.netresearchgate.net This approach allows for the fine-tuning of the electronic and steric properties of the resulting complex.

Structural Characterization of Metal Complexes

Once synthesized, the structural characterization of metal complexes featuring this compound is crucial to understanding their properties and potential applications. A variety of analytical techniques are employed for this purpose.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to determine which of them are involved in coordination to the metal ion. nih.govjchps.com A shift in the vibrational frequency of the N-H bond of the secondary amine and the O-H bond of the alcohol upon complexation would provide evidence of their coordination to the metal center. chemmethod.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help to elucidate its geometry. researchgate.netjchps.com The position and intensity of the absorption bands are characteristic of the metal ion and the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in the coordinated state. nih.gov

Other Characterization Methods:

Elemental Analysis: This technique determines the elemental composition of the complex, which helps to confirm its stoichiometry. nih.govjocpr.com

Molar Conductivity Measurements: The molar conductivity of a solution of the complex can indicate whether the complex is an electrolyte or a non-electrolyte, providing insight into its ionic nature. chemmethod.comjocpr.com

Magnetic Susceptibility Measurements: These measurements determine the magnetic properties of the complex, which can help to deduce the oxidation state and spin state of the metal ion, as well as the geometry of the complex. ajgreenchem.comjocpr.com

Table 2: Techniques for the Structural Characterization of Metal Complexes

Technique Information Obtained
Infrared (IR) Spectroscopy Identification of coordinated functional groups.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions and coordination geometry.
Nuclear Magnetic Resonance (NMR) Detailed structure of the coordinated ligand (for diamagnetic complexes).
Elemental Analysis Stoichiometry of the complex.
Molar Conductivity Ionic nature of the complex.
Magnetic Susceptibility Oxidation state, spin state, and geometry of the metal center.
X-ray Diffraction (XRD) Precise three-dimensional structure of the complex.

Catalytic Applications of this compound and its Derivatives

The compound this compound and its derivatives, particularly its metal complexes, have potential applications in catalysis. The design of catalysts is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations.

The metal complexes of this compound can be investigated as catalysts for a variety of organic reactions. For instance, metal complexes with Schiff base ligands, which can be derived from compounds like this compound, have been shown to catalyze reactions such as oxidation, reduction, and polymerization. nih.gov The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can significantly impact the catalytic activity of the metal center. nih.gov

Furthermore, derivatives of this compound could find use in organocatalysis, where a small organic molecule accelerates a chemical reaction. The presence of both a secondary amine and a hydroxyl group in the molecule allows for the possibility of bifunctional catalysis, where both groups participate in the catalytic cycle.

While specific catalytic applications of this compound are not extensively documented, related compounds have shown promise. For example, nickel-catalyzed reactions involving 2-amino(nitro)-benzyl alcohols have been developed for the synthesis of quinolines, demonstrating the catalytic potential of this class of molecules. researchgate.net Additionally, substituted benzylamino nitrogen-containing heterocycles have been explored for their chemical and biological properties, suggesting that derivatives of this compound could be valuable in the development of new catalytic systems. google.com

Despite a comprehensive search for scientific literature, specific information regarding the applications of This compound in organocatalysis and metal-catalyzed reactions, as well as its specific derivatization for analytical purposes, is not available. The existing research literature does not detail the use of this particular compound in the contexts requested.

General principles of organic chemistry allow for postulation on how a molecule with the functional groups of this compound—a secondary amine, a primary alcohol, and a nitroaromatic group—might behave. However, without specific studies on this compound, any discussion would be speculative and not based on published research findings.

Similarly, while derivatization techniques such as silylation, acylation, alkylation, and trifluoroacetylation are commonly employed for compounds containing hydroxyl and amino groups to enhance their volatility and thermal stability for gas chromatographic analysis, there are no specific methods published for this compound. General procedures for these derivatizations are well-established for a wide range of similar molecules. For instance, silylation often involves reacting active hydrogens (like those in alcohols and amines) with a silylating agent. libretexts.org Acylation replaces active hydrogens with an acyl group, and alkylation introduces an alkyl group. libretexts.org These methods are designed to reduce the polarity and increase the volatility of analytes. gcms.cz However, the application and optimization of these techniques for the specific molecule of this compound have not been documented in the available scientific literature.

Due to the absence of specific research data for this compound in the requested areas, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the provided outline.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-(3-Nitro-benzylamino)-ethanol

Direct academic findings on this compound are sparse. However, its properties can be inferred from its functional groups. The compound is a derivative of ethanol (B145695), with one hydrogen of the amino group replaced by a 3-nitrobenzyl group. Its synthesis can be approached through several standard organic chemistry reactions, most commonly the reductive amination of 3-nitrobenzaldehyde (B41214) with ethanolamine (B43304) or the nucleophilic substitution of 3-nitrobenzyl halide with ethanolamine. The presence of the nitro group makes it a potential precursor for a variety of other molecules, as the nitro group can be readily reduced to an amine. This resulting amino compound, 2-(3-Amino-benzylamino)-ethanol, would possess two primary aromatic and aliphatic amine functionalities, making it a versatile building block.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H12N2O3
Molecular Weight196.21 g/mol
AppearanceExpected to be a solid or high-boiling liquid
Key Functional GroupsSecondary Amine, Primary Alcohol, Nitroaromatic Ring
SolubilityExpected to be soluble in organic solvents like ethanol and DMSO

Identification of Remaining Challenges in this compound Research

The primary challenge in the research of this compound is the lack of foundational studies. Further progress is contingent on addressing several potential hurdles inherent in the synthesis and handling of nitroaromatic compounds.

Synthesis and Selectivity: One-pot reductive amination of aldehydes with nitroarenes can be a complex process. It often involves reactive intermediates like nitroso derivatives and hydroxylamines, which can lead to side products and lower yields. frontiersin.org Achieving high selectivity and yield for this compound requires careful optimization of catalysts and reaction conditions to avoid over-reduction or side-reactions. researchgate.net

Purification: The purification of nitro compounds can be challenging due to their potential for thermal instability and the presence of closely related impurities from the synthesis process. Developing robust and scalable purification protocols is a necessary step.

Handling of Precursors: The synthesis often involves precursors like 3-nitrobenzaldehyde or 3-nitrobenzyl halides, which require careful handling. Furthermore, some synthetic routes for related compounds use hazardous materials like nitromethane, highlighting the need for safer alternatives.

Catalyst Deactivation: In catalytic hydrogenation processes used for synthesis, catalyst deactivation can be a significant issue, affecting the efficiency and cost-effectiveness of the process, particularly at an industrial scale. researchgate.netresearchgate.net

Prospective Research Avenues for this compound

The trifunctional nature of this compound makes it a promising candidate for further investigation in several areas of chemical science.

The functional groups of this compound offer multiple sites for derivatization, opening pathways to novel compounds with potentially valuable properties.

N-Acylation/Alkylation: The secondary amine can be readily acylated or alkylated to produce a diverse library of amides and tertiary amines.

O-Esterification/Etherification: The primary alcohol group can be converted into esters or ethers, modifying the compound's polarity and reactivity.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a key transformation. researchgate.netnumberanalytics.com This would yield 2-(3-aminobenzylamino)ethanol, a diamine that could serve as a monomer for polyamides or as a ligand for metal complexes.

Cyclization Reactions: The compound could be a precursor for heterocyclic structures. For instance, following the reduction of the nitro group, intramolecular reactions could lead to the formation of cyclic amines.

Table 2: Potential Derivatization Reactions

Functional GroupReaction TypePotential Product Class
Secondary AmineAcylationAmides
Primary AlcoholEsterificationEsters
Nitro GroupReductionAromatic Amines
Entire MoleculeCyclizationN-Heterocycles

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes.

Reductive Amination Mechanism: Investigating the mechanism of the one-pot reductive amination to form this compound could reveal pathways to minimize side-product formation. frontiersin.orgresearchgate.net This could involve computational studies and the use of techniques like in-situ spectroscopy to identify transient intermediates.

Nitro Group Reduction: The mechanism of nitro group reduction can proceed through different pathways, yielding intermediates like nitroso and hydroxylamine (B1172632) species. rsc.orgacs.org Studying the chemoselectivity of this reduction in the presence of the alcohol and amine functionalities is a key area for research.

Electrochemical Synthesis: Exploring electrochemical methods for the synthesis, for instance, through electrocatalytic reductive amination, could provide a more sustainable and controlled reaction environment. Mechanistic investigations using techniques like cyclic voltammetry and in-situ EPR could elucidate the electron transfer steps and radical intermediates involved. rsc.org

Future research should focus on developing "green" and efficient synthetic methods.

Catalysis: The development of non-noble metal catalysts (e.g., based on iron, cobalt, or copper) for the synthesis would be more economical and sustainable than using precious metals like palladium or platinum. unimi.it The use of heterogeneous catalysts would also simplify product purification and catalyst recycling. researchgate.net

Alternative Hydrogen Sources: Replacing high-pressure hydrogen gas with transfer hydrogenation reagents like formic acid or isopropanol (B130326) could lead to safer and more manageable laboratory procedures. frontiersin.orgunimi.it

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives could offer enhanced safety, scalability, and efficiency compared to traditional batch methods. researchgate.netresearchgate.net

Beyond its role as a synthetic intermediate, this compound and its derivatives have potential applications in materials science.

Polymer Chemistry: The di-functional nature of the reduced form, 2-(3-aminobenzylamino)ethanol, makes it a candidate for use as a monomer in the synthesis of specialty polymers like polyamides and polyurethanes, potentially imparting unique thermal or mechanical properties.

Dyes and Pigments: Nitroaromatic compounds are well-known chromophores and are used in the synthesis of dyes. researchgate.netnih.gov The title compound could be a precursor for novel dyes.

Functional Materials: The nitro group is a powerful electron-withdrawing group, a property that is exploited in materials for sensing or nonlinear optics. ontosight.aispectroscopyonline.com Derivatives of this compound could be explored for the development of new functional materials. For example, the related compound 3-nitrobenzyl alcohol is used as a matrix in mass spectrometry, indicating potential applications for similar structures. wikipedia.org

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Nitro-benzylamino)-ethanol?

The compound is typically synthesized via nitration of benzyl derivatives followed by coupling with ethanolamine. A key step involves introducing the nitro group at the meta position of the benzyl ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification often employs column chromatography or recrystallization using ethanol/water mixtures. Optimization may involve catalysts like palladium or nickel for selective reduction of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the benzylamino and nitro group positions (e.g., aromatic protons at δ 7.4–8.2 ppm, nitro group deshielding effects).
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₂N₂O₃, [M+H]⁺ = 213.0871) .

Q. What safety precautions are recommended when handling nitro-containing compounds like this compound?

Nitro compounds require strict safety protocols due to potential toxicity and flammability:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid contact with reducing agents to prevent explosive reactions.
  • Store in cool, dry conditions away from light. Emergency procedures include rinsing exposed skin with water and ethanol disposal via approved chemical waste channels .

Advanced Research Questions

Q. How can computational chemistry methods enhance the understanding of this compound's reactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps, nitro group charge distribution) to explain regioselectivity in reactions. Molecular docking simulations model interactions with biological targets like PqsD enzymes, guiding structure-activity relationship (SAR) studies. Thermodynamic models (e.g., "centerpiece" approach) estimate vaporization enthalpies for solvent compatibility assessments .

Q. What experimental approaches are used to investigate the inhibition of bacterial quorum sensing by this compound?

  • Enzyme Assays : Measure PqsD inhibition via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm).
  • Gene Knockout Studies : Compare quorum sensing phenotypes in Pseudomonas aeruginosa wild-type vs. pqsD mutants.
  • Biofilm Analysis : Quantify biofilm formation using crystal violet staining in the presence of the compound .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature).
  • Structural Analogs : Compare activity with derivatives (e.g., 2-(3-Aminobenzylamino)-ethanol) to identify critical functional groups.
  • Reproducibility Checks : Validate protocols across independent labs, ensuring consistent purity (>95% by HPLC) and solvent systems .

Methodological Considerations Table

Research AspectBasic MethodologyAdvanced Methodology
Synthesis Nitration, ethanolamine coupling, recrystallizationCatalytic asymmetric synthesis, green solvents (e.g., ionic liquids)
Characterization NMR/IR for functional groupsHRMS, X-ray crystallography for 3D structure
Biological Activity Growth inhibition assaysTranscriptomic profiling to map quorum sensing pathways
Thermodynamics Boiling/melting point determinationCOSMO-RS models for solubility predictions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.